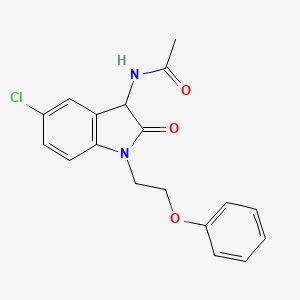
N-(5-chloro-2-oxo-1-(2-phenoxyethyl)indolin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound contains an indole nucleus, which is a benzopyrrole that contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .Chemical Reactions Analysis
Indole derivatives, such as this compound, are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature with specific odors .Applications De Recherche Scientifique
Antimicrobial Activity
The synthesis of novel indoline derivatives has been explored for their potential antimicrobial properties. For example, derivatives such as N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide have shown significant antibacterial and antifungal activities against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Nath et al., 2021). Similarly, other indoline derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating promising activities against a range of bacteria and fungi (Almutairi et al., 2018).
Anti-inflammatory and Analgesic Activities
Indoline derivatives have also been investigated for their anti-inflammatory and analgesic properties. For instance, a study on 2-(substituted phenoxy) Acetamide Derivatives revealed potential as anticancer, anti-inflammatory, and analgesic agents, with some compounds displaying significant activities in these areas (Rani et al., 2014). This suggests the versatility of indoline derivatives in addressing various aspects of inflammatory and pain conditions.
Anticonvulsant Evaluation
The anticonvulsant potential of indoline derivatives has been explored, with some compounds demonstrating significant efficacy in animal models. A series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were designed, synthesized, and evaluated for anticonvulsant activities, showing promising results against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures (Nath et al., 2021).
Antiplasmodial Properties
Research into the antiplasmodial properties of indoline derivatives has identified compounds with potential activity against Plasmodium falciparum, the parasite responsible for malaria. Studies on novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides have shown preliminary results indicating their effectiveness in vitro against the chloroquine-sensitive 3D7 strain of P. falciparum, suggesting a potential pathway for the development of new antimalarial agents (Mphahlele et al., 2017).
Antioxidant Activity
Indoline derivatives have been evaluated for their antioxidant activity, with some compounds exhibiting considerable effectiveness in scavenging free radicals and protecting against oxidative stress. For example, the synthesis and evaluation of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives revealed remarkable antioxidant activity, highlighting the potential of these compounds in combating oxidative damage (Gopi & Dhanaraju, 2020).
Orientations Futures
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are being actively researched for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mécanisme D'action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that “N-(5-chloro-2-oxo-1-(2-phenoxyethyl)indolin-3-yl)acetamide” might also interact with various biological targets.
Mode of action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
Indole derivatives are known to have diverse biological activities .
Propriétés
IUPAC Name |
N-[5-chloro-2-oxo-1-(2-phenoxyethyl)-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-12(22)20-17-15-11-13(19)7-8-16(15)21(18(17)23)9-10-24-14-5-3-2-4-6-14/h2-8,11,17H,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNQDNFTWBMVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C=CC(=C2)Cl)N(C1=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-morpholinophenyl)-N-[(E)-(4-propoxyphenyl)methylidene]amine](/img/structure/B2726241.png)
![6-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)hexanoic acid](/img/structure/B2726243.png)
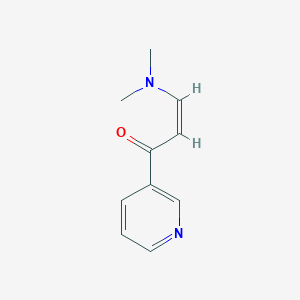
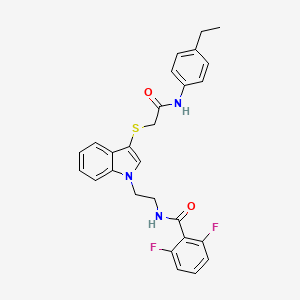

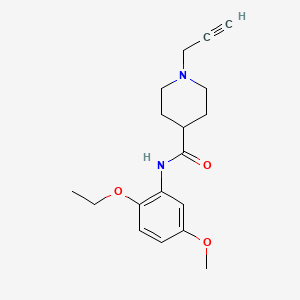
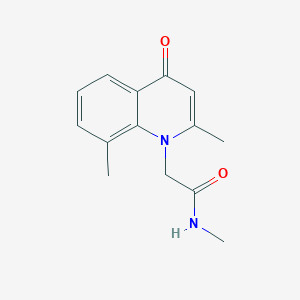
![2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2726254.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726255.png)
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2726256.png)
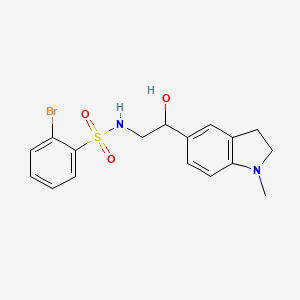
![(E)-3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726261.png)
![4-(azepan-1-ylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2726263.png)
